molecular formula C6H4BrCl2N B1266110 4-Bromo-2,6-dichloroaniline CAS No. 697-88-1

4-Bromo-2,6-dichloroaniline

Cat. No. B1266110
Key on ui cas rn: 697-88-1
M. Wt: 240.91 g/mol
InChI Key: NPQBZKNXJZARBJ-UHFFFAOYSA-N
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Patent
US07189790B2

Procedure details

2,6-Dichloro-4-bromoaniline (15.6 g, 64.8 mmol) was gradually added to concentrated sulfuric acid (40 ml). The mixture was then stirred at room temperature for 20 minutes. The mixture was then cooled to 0° C. To the mixture was then added gradually sodium nitrite (4.9 g, 71.22 mmol). The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours. The mixture thus obtained was then added to ice-water (200 g). To the mixture was then added an aqueous solution of potassium iodide (12.9 g, 77.76 mmol) at 5° C. The mixture was then allowed to stand at 5° C. for 15 minutes and at room temperature for 1 hour. The mixture was then extracted with diethyl ether. The extract was washed with an aqueous solution of sodium thiosulfate, and then dried over magnesium sulfate. The solvent was then distilled off. The crude product thus obtained was then extracted with hexane (200 ml). The solvent was then distilled off. As a result, a crude product was obtained in an amount of 18.62 g. The crude product was then recrystallized from ethanol (75 ml). As a result, 2,6-dichloro-4-bromoiodobenzene was obtained (14.8 g; yield: 65%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1N.N([O-])=O.[Na+].[I-:15].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[I:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Br)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
12.9 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C
STIRRING
Type
STIRRING
Details
The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
WAIT
Type
WAIT
Details
to stand at 5° C. for 15 minutes and at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
EXTRACTION
Type
EXTRACTION
Details
was then extracted with hexane (200 ml)
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
As a result, a crude product was obtained in an amount of 18.62 g
CUSTOM
Type
CUSTOM
Details
The crude product was then recrystallized from ethanol (75 ml)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Br)Cl)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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